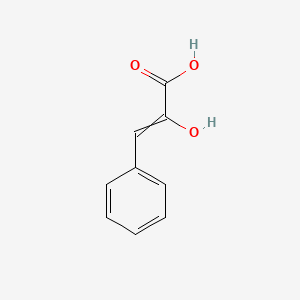
2-hydroxy-3-phenylprop-2-enoic acid
Übersicht
Beschreibung
Enol-Phenylpyruvic acid: is a 2-hydroxy monocarboxylic acid that is the enol form of phenylpyruvic acid. It consists of acrylic acid having a hydroxy substituent at the 2-position and a phenyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrolysis of Aminocinnamic Acid Derivatives: Enol-Phenylpyruvic acid can be prepared by hydrolyzing aminocinnamic acid derivatives, such as α-acetaminocinnamic acid.
Condensation of Benzaldehyde and Glycine Derivatives: Another method involves the condensation of benzaldehyde and glycine derivatives to form phenylazlactone, which is then hydrolyzed using acid or base catalysis.
Catalytic Carbonylation of Benzyl Halide: This method involves the catalytic carbonylation of benzyl halide in the presence of a catalytic system based on carbonyl complexes of cobalt or precursors.
Industrial Production Methods: Industrial production methods for 2-hydroxy-3-phenylprop-2-enoic acid typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Enol-Phenylpyruvic acid can undergo oxidation reactions, often resulting in the formation of phenylpyruvic acid.
Reduction: Reduction of 2-hydroxy-3-phenylprop-2-enoic acid can lead to the formation of various reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxy and phenyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Acid or base catalysts are often employed in hydrolysis and condensation reactions.
Major Products:
Phenylpyruvic Acid: A major product formed from the oxidation of this compound.
Reduced Derivatives: Various reduced forms of the compound can be obtained through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Enol-Phenylpyruvic acid is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions .
Biology:
- The compound plays a role in metabolic pathways and is studied for its involvement in biochemical processes .
Medicine:
- Enol-Phenylpyruvic acid derivatives are explored for their potential therapeutic applications, including enzyme inhibition and anti-inflammatory properties .
Industry:
Wirkmechanismus
Enol-Phenylpyruvic acid exerts its effects through various biochemical pathways. It acts as a Bronsted acid, donating a hydron to acceptors (Bronsted bases) . The compound’s molecular targets include enzymes and other proteins involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Phenylpyruvic Acid: The keto form of 2-hydroxy-3-phenylprop-2-enoic acid, involved in similar biochemical processes.
Acrylic Acid Derivatives: Compounds with similar structural features and reactivity.
Uniqueness: Enol-Phenylpyruvic acid is unique due to its enol form, which imparts distinct chemical properties and reactivity compared to its keto counterpart, phenylpyruvic acid .
Eigenschaften
Molekularformel |
C9H8O3 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2-hydroxy-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6,10H,(H,11,12) |
InChI-Schlüssel |
DEDGUGJNLNLJSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














